molecular formula C10H13NO2 B494280 4-(Dimethylamino)-3-methylbenzoic acid CAS No. 103030-89-3

4-(Dimethylamino)-3-methylbenzoic acid

Cat. No. B494280
CAS RN: 103030-89-3
M. Wt: 179.22g/mol
InChI Key: IQXJWOLTFBRYOK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methylbenzoic acid is a derivative of benzoic acid, which is an aromatic compound. It contains a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH3)2) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-3-methylbenzoic acid consists of a benzene ring substituted with a dimethylamino group and a carboxylic acid group . The linear formula of the compound is (CH3)2NC6H4CO2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)-3-methylbenzoic acid include a molecular weight of 165.19 g/mol . It is a powder form substance . The melting point is 241-243 °C .

Scientific Research Applications

  • Cytotoxic Activity in Cancer Research : A study synthesized 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and derived 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds had IC(50) values less than 10 nM, indicating strong potential in cancer treatment research (Deady et al., 2003).

  • Chemical Reactions and Derivatives : The reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in DMF produced 3-N,N-dimethylthioureido-4-methylbenzoic acid. This research provides insights into the chemical properties and reactions of related compounds (Boi et al., 1999).

  • Potential Central Nervous System Agents : Research on 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, as analogues of previously reported compounds, explored their potential as central nervous system agents. Some of these compounds showed significant antitetrabenazine activity, a property common in antidepressants (Martin et al., 1981).

  • Application in Chiral Separation : A study used cellulose tris(4 - methylbenzoate) for the resolution of racemic 2 - (dimethylamino) - 2 - phenylbutyl ester of 3,4,5 - trimethoxybenzoic acid, highlighting its use in chiral separation techniques (Wang Lai, 1999).

  • Photometric Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine, a related compound, was investigated as a photometric reagent for selenium. This research is significant for analytical chemistry, especially in the detection and analysis of selenium (Demeyere & Hoste, 1962).

  • Herbicide Research : The molecule triflusulfuron-methyl, containing a 4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl group, was studied for its herbicidal properties. This research contributes to the development of new herbicides (Mereiter, 2011).

  • Synthesis of Imidazole-4-carboxylic Acids : A novel synthesis method for imidazole-4-carboxylic acids using 3- N , N -(dimethylamino)isocyanoacrylate-Wang-resin was developed, which is significant for pharmaceutical and medicinal chemistry (Henkel, 2004).

  • Cosmetic Industry Applications : Eco-friendly methodologies were applied to synthesize aromatic esters like 2-ethylhexyl 4-(dimethylamino)benzoate, a UV filter in cosmetics. This research is relevant to green chemistry in the cosmetic industry (Villa et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)benzoic acid, indicates that it is combustible and should be stored away from heat and sources of ignition . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-(dimethylamino)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXJWOLTFBRYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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